molecular formula C12H10BrNO2S2 B3060375 (E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one CAS No. 313470-10-9

(E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one

Cat. No. B3060375
CAS RN: 313470-10-9
M. Wt: 344.3 g/mol
InChI Key: MDYCAIXXSWVPDV-UHFFFAOYSA-N
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Description

(E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one, also known as BHTT, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. BHTT belongs to the class of thiazolidinones, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

Scientific Research Applications

Antimicrobial Properties

  • Synthesis and Antimicrobial Activity

    A series of compounds related to (E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one were synthesized and demonstrated good to moderate antimicrobial activity against gram-positive and gram-negative bacteria. These findings suggest potential applications in developing new antimicrobial agents (N. PansareDattatraya & S. Devan, 2015).

  • Concentration and Solvent Dependent Studies

    Another study explored the molecular docking, DFT, and MD simulations of a similar compound, indicating its potential for pharmaceutical applications against microbial infections (Y. Mary et al., 2021).

Anticancer and Anti-Inflammatory Properties

  • Antitumor and Anti-Inflammatory Activity

    Research on derivatives of thioxothiazolidinones has indicated potential antitumor and anti-inflammatory activities. This suggests a possible pathway for the development of new therapeutic agents (V. Horishny et al., 2020).

  • Evaluation of Cytotoxic Activity

    Some derivatives of 5-(Hydroxybenzylidene)Thiazolidine-2,4-Diones, structurally related to the compound , were evaluated for cytotoxic activity, providing insights into potential anticancer applications (H. Tran et al., 2018).

Photodynamic Therapy for Cancer

  • Photodynamic Therapy Applications: A study on zinc phthalocyanine derivatives, including a compound structurally similar to (E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one, showed promising properties as Type II photosensitizers for cancer treatment in photodynamic therapy (M. Pişkin et al., 2020).

Other Applications

  • Synthesis and Characterization

    The synthesis and characterization of various thiazolidin-4-one derivatives, including those with similar structures to the compound of interest, have been extensively studied. These compounds have shown diverse biological activities, expanding the potential applications in different fields of medicinal chemistry (Z. Ge et al., 2006).

  • Novel Derivatives and Activities

    The synthesis and activity evaluation of new derivatives of thiazolidin-4-one, including potential antimicrobial and anticancer properties, have been explored, indicating the broad scope of research and applications in drug development (Nazar Trotsko et al., 2018).

properties

IUPAC Name

(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S2/c1-2-14-11(16)10(18-12(14)17)6-7-5-8(13)3-4-9(7)15/h3-6,15H,2H2,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYCAIXXSWVPDV-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one

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